3-[(2,5-Dimethylphenoxy)methyl]benzoic acid
CAS No.: 832737-48-1
Cat. No.: VC8138877
Molecular Formula: C16H16O3
Molecular Weight: 256.3 g/mol
* For research use only. Not for human or veterinary use.
![3-[(2,5-Dimethylphenoxy)methyl]benzoic acid - 832737-48-1](/images/structure/VC8138877.png)
Specification
CAS No. | 832737-48-1 |
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Molecular Formula | C16H16O3 |
Molecular Weight | 256.3 g/mol |
IUPAC Name | 3-[(2,5-dimethylphenoxy)methyl]benzoic acid |
Standard InChI | InChI=1S/C16H16O3/c1-11-6-7-12(2)15(8-11)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |
Standard InChI Key | ITFXKOJEFYEIJC-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)OCC2=CC(=CC=C2)C(=O)O |
Canonical SMILES | CC1=CC(=C(C=C1)C)OCC2=CC(=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
3-[(2,5-Dimethylphenoxy)methyl]benzoic acid is characterized by the following identifiers:
The compound consists of a benzoic acid core linked via a methylene group to a 2,5-dimethylphenoxy moiety. X-ray crystallography studies of analogous compounds (e.g., methyl 4-acetoxy-3,5-dimethoxybenzoate) highlight the planar geometry of the aromatic rings and the influence of substituents on crystal packing .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 3-[(2,5-Dimethylphenoxy)methyl]benzoic acid typically involves:
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Esterification and Alkylation:
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Hydrothermal reactions using 3,5-dimethylphenol and methyl 3-(bromomethyl)benzoate under basic conditions yield the ester intermediate, which is subsequently hydrolyzed to the carboxylic acid .
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A reported protocol achieves 60–85% yields via Suzuki coupling or Ullmann-type reactions for structurally related biphenyl derivatives .
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One-Pot Methods:
Optimization Challenges
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By-Product Formation: Dibromo impurities may arise during bromination steps, necessitating careful control of stoichiometry and temperature .
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Purification: Recrystallization from ethanol/water mixtures (1:3 v/v) enhances purity to >98% .
Physicochemical Properties
Property | Value | Source |
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Boiling Point | 432.6 ± 33.0°C (at 760 mmHg) | |
Density | 1.2 ± 0.1 g/cm³ | |
Solubility | Slightly soluble in water; soluble in DMSO, methanol | |
pKa (Carboxylic Acid) | ~4.2 (estimated) |
The compound exhibits moderate thermal stability, decomposing above 250°C. Its lipophilicity (logP ≈ 3.5) suggests applicability in lipid-based formulations .
Applications in Research and Industry
Pharmaceutical Intermediates
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Telmisartan Synthesis: The compound serves as a precursor in the synthesis of telmisartan, an angiotensin II receptor antagonist. Key steps include Pd-catalyzed carbonylative cyclization to form benzimidazole cores .
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Coordination Polymers: Hydrothermal reactions with transition metals (e.g., Zn²⁺, Cu²⁺) yield porous materials with potential optoelectronic applications.
Material Science
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Liquid Crystals: Derivatives with elongated alkyl chains exhibit mesomorphic behavior, useful in display technologies .
Analytical Characterization
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HPLC: Reverse-phase C18 columns with methanol/water gradients (0.1% H₃PO₄) achieve baseline separation (retention time: 12.4 min) .
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NMR: ¹H NMR (400 MHz, DMSO-d₆) signals include δ 7.78 (1H, s, ArH), 2.31 (6H, s, CH₃) .
Future Directions
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Drug Delivery: Functionalization for prodrug designs (e.g., ester prodrugs) to enhance bioavailability.
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Green Chemistry: Developing solvent-free mechanochemical synthesis to reduce environmental impact .
This compound’s versatility underscores its potential in multidisciplinary research, though further toxicological studies are warranted to expand its commercial applications.
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